Cytotoxic Activity in Cancer Research: Selectivity for Colon Cancer Cells
In a study evaluating piperidine-oxadiazole derivatives, compound 4Ie (5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine) demonstrated a marked selectivity for HT-29 colon cancer cells over healthy NIH3T3 fibroblasts [1]. This is a key differentiation point, as many cytotoxic agents lack this therapeutic window, limiting their utility as drug leads.
| Evidence Dimension | Selective Cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 14.861 ± 0.409 μM (HT-29 colon cancer cells); IC50 > 100 μM (healthy NIH3T3 fibroblasts) |
| Comparator Or Baseline | Healthy NIH3T3 fibroblast cells as a baseline for cytotoxicity |
| Quantified Difference | >6.7-fold selectivity for cancer cells over healthy cells |
| Conditions | In vitro cell viability assay |
Why This Matters
This selectivity window provides a quantifiable advantage for initiating a medicinal chemistry campaign focused on safer anticancer agents, reducing the likelihood of early-stage toxicity failures compared to non-selective cytotoxic scaffolds.
- [1] Investigation of anticancer effects of novel piperidine-oxadiazole and piperidine-triazole derivatives as VEGFR inhibitors and evaluation of their molecular docking-dynamic studies. Journal of Molecular Structure. 2024;1316:139012. View Source
